molecular formula C18H12FN5O B2495587 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-35-5

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2495587
CAS No.: 894063-35-5
M. Wt: 333.326
InChI Key: DNOAQAHLROUOFG-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a recognized potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase. https://pubmed.ncbi.nlm.nih.gov/29415887/ This specificity makes it a critical pharmacological tool for dissecting the role of the CSF1R signaling axis in the tumor microenvironment. By inhibiting CSF1R, this compound effectively blocks the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), which are often pro-tumorigenic, thereby offering a promising strategy for cancer immunotherapy research. https://www.nature.com/articles/s41586-019-1104-9 Beyond oncology, its application extends to neuroscience, where it is used to study microglia, the resident macrophages of the central nervous system that express CSF1R. The compound enables the experimental depletion of microglia in model systems, facilitating the investigation of their role in neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). https://www.pnas.org/doi/10.1073/pnas.1620433114 This dual utility in immuno-oncology and neurobiology underscores its significant value as a research compound for elucidating macrophage and microglial biology in health and disease.

Properties

IUPAC Name

4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOAQAHLROUOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in ethanol, LiAlH4 in THF.

    Substitution: Amines or thiols in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives

  • Structural Difference : Replaces the fluorine atom with a methyl group on the triazolo-pyridazine ring.
  • Activity : Derivatives of this compound exhibit moderate to good antimicrobial activity against tested microorganisms, suggesting the methyl group enhances interactions with microbial targets .

C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

  • Structural Difference : Features an acetamide group instead of benzamide and a methyl group on the triazolo-pyridazine ring.
  • Activity : C1632 inhibits LIN28/let-7 interaction, downregulates PD-L1, and suppresses tumor growth in vitro and in vivo .

Sulphonamide and Pyridine Derivatives

  • Structural Difference : Replace benzamide with sulphonamide or pyridine groups.
  • Activity : These compounds bind to PEF(S) proteins and inhibit calpain-1 via interactions such as π-stacking with Trp168 and H-bonding .
  • Implications : The fluorine and benzamide groups in the target compound may modulate binding affinity to similar protein pockets, warranting comparative docking studies.

Functional Group and Substituent Effects

Fluorine vs. Methyl/Trifluoromethyl Substituents

  • No direct activity data are available, but fluorine often enhances bioavailability in drug design.
  • Methyl : In , methyl analogs show antimicrobial activity, suggesting hydrophobic interactions dominate.
  • Trifluoromethyl : A compound with a trifluoromethyl group (3ab in ) demonstrated synthetic accessibility (44% yield) but unlisted bioactivity, highlighting the trade-off between bulkiness and solubility .

Benzamide vs. Acetamide/Sulphonamide

  • Benzamide : Aromaticity may favor π-stacking with protein residues (e.g., His131 or Trp168 in PEF(S) binding ).
  • Acetamide (C1632) : Flexible methyl group may enhance entropic binding but reduce specificity .
  • Sulphonamide : Polar sulfonyl groups improve solubility but may alter target engagement .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Analogs

Compound Name Substituent(s) Molecular Weight Bioactivity Melting Point (°C) Source
Target Compound 4-Fluoro, benzamide Not provided Unknown Not reported -
N-(3-(6-Methyl-triazolo-pyridazin-3-yl)phenyl)benzamide 6-Methyl, benzamide Not provided Antimicrobial Not reported
C1632 3-Methyl, acetamide 325.34 (calc.) Antitumor (LIN28 inhibition) Not reported
E-4b () 3,5-Dimethyl, propenoic acid Not provided Not specified 253–255
3ab () Trifluoromethyl, propenamide Not provided Synthetic intermediate Not reported

Biological Activity

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound that belongs to a class of molecules known for their diverse biological activities, particularly in the realm of cancer therapy and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's molecular formula is C21H15F4N5O2C_{21}H_{15}F_{4}N_{5}O_{2} with a molecular weight of 445.4 g/mol. Its structure features a triazolo-pyridazine moiety, which is significant for its biological interactions.

Target Receptors and Pathways

The compound primarily acts as an inhibitor of various kinases, including c-Met kinase. The mechanism involves:

  • Inhibition of Kinase Activity : Compounds similar to 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in signaling pathways that regulate cell growth and survival.
  • Modulation of Receptor Functions : The compound may also interact with metabotropic glutamate receptors, enhancing or inhibiting their activity based on the physiological context.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds in this class. In silico modeling suggests potential for good bioavailability and metabolic stability.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide through:

  • Cell Line Studies : The compound has been tested against various cancer cell lines (A549, MCF-7, HeLa), showing IC50 values indicating effective growth inhibition.
  • Mechanistic Investigations : Studies reveal that the compound induces apoptosis in cancer cells via activation of caspase pathways and modulation of cell cycle progression.
Cell LineIC50 Value (µM)Mechanism
A5490.83 ± 0.07Apoptosis induction
MCF-70.15 ± 0.08Cell cycle arrest
HeLa2.85 ± 0.74Caspase activation

Other Pharmacological Activities

In addition to its anticancer properties, this compound exhibits:

  • Antimicrobial Activity : Similar derivatives have shown potential against various bacterial strains.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests therapeutic applications in chronic inflammatory diseases.

Case Studies

  • Study on c-Met Inhibition :
    • A study evaluated the effects of a related triazolo derivative on c-Met kinase activity in vitro and in vivo.
    • Results indicated significant tumor growth inhibition in xenograft models treated with the compound.
  • Clinical Observations :
    • In a cohort study involving patients with advanced cancers treated with related compounds, notable survival benefits were observed in individuals receiving targeted therapy based on kinase inhibition.

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